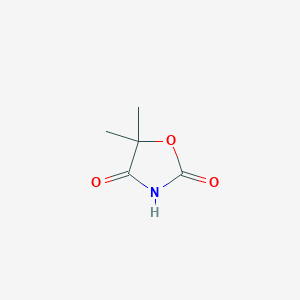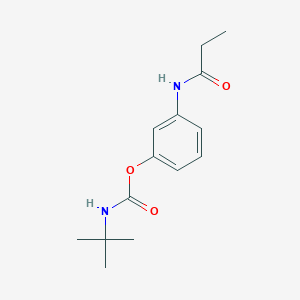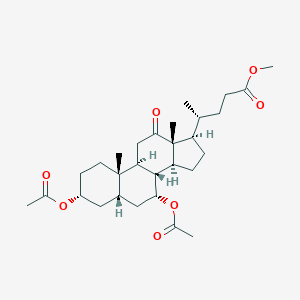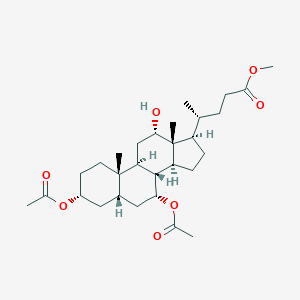
Nervonic acid methyl ester
Vue d'ensemble
Description
L'ester méthylique de l'acide nervonique, également connu sous le nom de méthyl cis-15-tétracosénoate, est un ester méthylique d'acide gras dérivé de l'acide nervonique. L'acide nervonique est un acide gras monoinsaturé à très longue chaîne qui se trouve principalement dans la substance blanche du cerveau des mammifères. Il joue un rôle crucial dans le développement du cerveau et la réparation et la régénération des fibres nerveuses . L'ester méthylique de l'acide nervonique est souvent utilisé dans la recherche scientifique et les applications industrielles en raison de ses propriétés uniques.
Applications De Recherche Scientifique
L'ester méthylique de l'acide nervonique a un large éventail d'applications en recherche scientifique, notamment :
Chimie : Utilisé comme étalon de référence en chromatographie en phase gazeuse et en spectrométrie de masse pour l'analyse des acides gras et des alcools à longue chaîne.
Biologie : Étudié pour son rôle dans le développement et la réparation des tissus nerveux.
Médecine : Recherché pour ses effets thérapeutiques potentiels dans le traitement des troubles neurologiques tels que la sclérose en plaques et l'adrénoleucodystrophie.
Industrie : Utilisé dans la formulation de compléments alimentaires et de nutraceutiques .
5. Mécanisme d'action
L'ester méthylique de l'acide nervonique exerce ses effets en s'incorporant à la gaine de myéline des fibres nerveuses, favorisant ainsi la réparation et la régénération des tissus nerveux. Il se combine avec les sphingosines par des liaisons amides pour former des sphingolipides nervonyles, qui sont des composants essentiels de la gaine de myéline. Les cibles moléculaires comprennent la sphingomyéline et d'autres sphingolipides du système nerveux .
Composés similaires :
Ester méthylique de l'acide érucique : Un autre ester méthylique d'acide gras monoinsaturé à très longue chaîne présentant des propriétés similaires, mais différant par la position de la double liaison.
Ester méthylique de l'acide oléique : Un ester méthylique d'acide gras monoinsaturé ayant une longueur de chaîne plus courte.
Ester méthylique de l'acide linoléique : Un ester méthylique d'acide gras polyinsaturé ayant deux doubles liaisons.
Unicité : L'ester méthylique de l'acide nervonique est unique en raison de son rôle spécifique dans le système nerveux et de sa capacité à favoriser la réparation et la régénération des tissus nerveux. Sa structure à longue chaîne et sa position spécifique de la double liaison le rendent particulièrement efficace dans la formation de sphingolipides nervonyles .
Mécanisme D'action
Target of Action
Nervonic acid methyl ester, also known as Methyl nervonate or Methyl (Z)-tetracos-15-enoate or METHYL CIS-15-TETRACOSENOATE, is a very long chain fatty acid . It is particularly abundant in sphingolipids, such as sphingomyelin in the myelin sheath of nerve fibers . Therefore, the primary targets of this compound are the sphingolipids in the nervous tissue .
Mode of Action
The compound interacts with its targets, the sphingolipids, by integrating into the myelin sheath of nerve fibers . This interaction results in the enrichment of the nervous tissue, which is crucial for the proper functioning of the nervous system .
Biochemical Pathways
The biosynthesis of this compound starts from oleic acid through fatty acid elongation . In this process, malonyl-CoA and long-chain acyl-CoA are first condensed by a rate-limiting enzyme 3-ketoacyl-CoA synthase (KCS) . It has also been reported that desaturases in a few plants can catalyze very long-chain saturated fatty acid into Nervonic acid .
Pharmacokinetics
It is known that the compound is an ester version of the free acid, which may be more suitable for the formulation of fatty acid-containing diets and dietary supplements .
Result of Action
The molecular and cellular effects of this compound’s action are significant. It plays a critical role in the treatment of psychotic disorders and neurological development . It is poorly produced in demyelinating disorders, including multiple sclerosis and adrenoleukodystrophy, suggesting that dietary supplementation may be beneficial .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L'ester méthylique de l'acide nervonique peut être synthétisé par estérification de l'acide nervonique avec du méthanol en présence d'un catalyseur acide. La réaction implique généralement le chauffage de l'acide nervonique et du méthanol avec un acide fort tel que l'acide sulfurique pour former l'ester. Les conditions de réaction comprennent :
Température : 60-70 °C
Catalyseur : Acide sulfurique
Durée de la réaction : 4-6 heures
Méthodes de production industrielle : La production industrielle de l'ester méthylique de l'acide nervonique implique l'extraction de l'acide nervonique à partir de sources naturelles telles que les huiles de graines de plantes, suivie d'une estérification. Le processus comprend :
Extraction : L'acide nervonique est extrait des huiles de graines de plantes à l'aide de solvants.
Estérification : L'acide nervonique extrait est ensuite estérifié avec du méthanol en présence d'un catalyseur acide pour produire de l'ester méthylique de l'acide nervonique
Analyse Des Réactions Chimiques
Types de réactions : L'ester méthylique de l'acide nervonique subit diverses réactions chimiques, notamment :
Oxydation : L'ester méthylique de l'acide nervonique peut être oxydé pour former des époxydes et des produits hydroxylés correspondants.
Réduction : L'ester peut être réduit pour former l'alcool correspondant.
Hydrolyse : L'hydrolyse acide ou basique de l'ester méthylique de l'acide nervonique donne de l'acide nervonique et du méthanol.
Réactifs et conditions courants :
Oxydation : Réactifs tels que le permanganate de potassium ou le tétroxyde d'osmium.
Réduction : Réactifs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Hydrolyse : Hydrolyse acide à l'aide d'acide chlorhydrique ou hydrolyse basique à l'aide d'hydroxyde de sodium.
Principaux produits :
Oxydation : Époxydes et produits hydroxylés.
Réduction : Alcool nervonique.
Hydrolyse : Acide nervonique et méthanol
Comparaison Avec Des Composés Similaires
Erucic Acid Methyl Ester: Another very-long-chain monounsaturated fatty acid methyl ester with similar properties but differs in the position of the double bond.
Oleic Acid Methyl Ester: A monounsaturated fatty acid methyl ester with a shorter chain length.
Linoleic Acid Methyl Ester: A polyunsaturated fatty acid methyl ester with two double bonds.
Uniqueness: Nervonic Acid Methyl Ester is unique due to its specific role in the nervous system and its ability to promote the repair and regeneration of nerve tissues. Its long-chain structure and specific double bond position make it particularly effective in forming nervonyl sphingolipids .
Propriétés
IUPAC Name |
methyl (Z)-tetracos-15-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H48O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27-2/h10-11H,3-9,12-24H2,1-2H3/b11-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AINIZSBLAFHZCP-KHPPLWFESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H48O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701311780 | |
| Record name | Nervonic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701311780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2733-88-2 | |
| Record name | Nervonic acid methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2733-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (Z)-tetracos-15-enoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002733882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nervonic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701311780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (Z)-tetracos-15-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.502 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary sources of nervonic acid methyl ester, and how is it typically isolated?
A1: this compound is found naturally in various sources, including Acer Truncatum buge oil [] and Indian mustard plant (Brassica juncea) oil []. In the case of Acer Truncatum buge oil, the isolation process involves first converting the oil's fatty acids into fatty acid methyl esters. This compound is then separated from this mixture using a urea-inclusion method, which selectively traps the desired compound [].
Q2: Can you describe the structural characteristics of this compound?
A2: this compound, also known as methyl nervonate or methyl (Z)-tetracos-15-enoate, is a long-chain fatty acid methyl ester. While the provided research papers don't explicitly state its molecular formula and weight, these can be deduced from its structure:
Q3: The research mentions the identification of this compound in Indian mustard plant oil. What was the context of this identification, and what other fatty acid methyl esters were found alongside it?
A3: The research on Indian mustard plant oil aimed to study the impact of potassium and liquid humate on oil yield and composition []. Gas Chromatography-Coupled with Mass Spectrometry (GC-MS) analysis revealed this compound as a minor component of the oil. Major components included unsaturated fatty acid methyl esters like linoleic acid methyl ester, methyl 11-eicosenoate, and ethyl 13-docosenoate. Other identified compounds included palmitic acid methyl ester, stearic acid methyl ester, methyl 18-methylnonadecanoate, lignoceric acid methyl ester, and cis-13-eicosenoic acid methyl ester [].
Q4: One paper explored the production of biodiesel from chicken fat using subcritical methanol. Was this compound identified in the resulting biodiesel, and what does this imply about the chicken fat itself?
A4: Yes, this compound was one of the identified components in the biodiesel produced from chicken fat using the subcritical methanol process []. This finding implies that the original chicken fat contained nervonic acid, which was then converted to its methyl ester during the transesterification reaction involved in biodiesel production.
Q5: Apart from its presence in natural sources and biodiesel, is there any research highlighting other potential applications of this compound?
A5: While the provided research focuses on this compound in naturally occurring contexts, its presence in Aspergillus neoniveus, a fungus known to produce bioactive compounds, suggests further research potential []. Although not directly investigated in these papers, the identification of this compound alongside other bioactive metabolites hints at possible applications in areas such as pharmaceuticals or agricultural chemistry. Further investigation is needed to explore these possibilities.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole](/img/structure/B107720.png)








![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B107754.png)

![5-[Hexadecyl[(1-hydroxy-2-naphthyl)carbonyl]amino]isophthalic acid](/img/structure/B107757.png)


